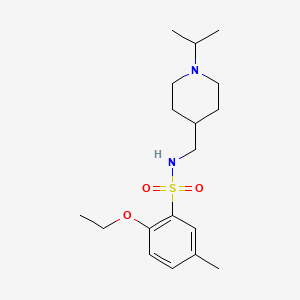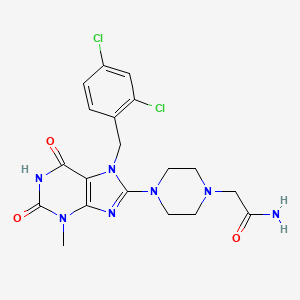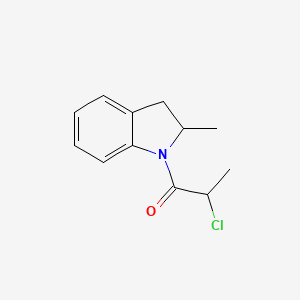![molecular formula C20H19NO2 B2842992 N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1798525-74-2](/img/structure/B2842992.png)
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(furan-3-yl)propan-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a biphenyl group, which consists of two connected phenyl rings.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, biphenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, the oxidation of certain furan compounds can lead to the formation of a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, furan compounds generally have a low boiling point and are highly flammable .科学的研究の応用
Synthesis and Reactivity
Studies have shown methods for synthesizing compounds related to N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide, highlighting their potential in creating various derivatives through electrophilic substitution reactions. These derivatives offer a foundation for further exploration in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Furan-2-carboxamide derivatives have been investigated for their in vitro antimicrobial activities against clinically isolated drug-resistant bacteria, including A. baumannii and K. pneumoniae. These compounds, particularly N-(4-bromophenyl)furan-2-carboxamide analogues, showed significant activity, suggesting their potential as novel antibacterial agents (Siddiqa et al., 2022).
Polymer Science
Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides has provided insights into sustainable alternatives to traditional polymers. These materials show promise in high-performance applications, demonstrating the versatility of furan derivatives in creating environmentally friendly polymers (Jiang et al., 2015).
Fluorescent Chemosensing
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor offers potential applications in environmental monitoring and biological imaging, showcasing the utility of furan derivatives in sensor technology (Ravichandiran et al., 2020).
Antiviral Research
Furan-carboxamide derivatives have been identified as novel inhibitors of the influenza A H5N1 virus, presenting a new avenue for antiviral drug development. These findings highlight the potential of furan derivatives in combating viral infections (Yongshi et al., 2017).
Neuroinflammation Imaging
A study on PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a furan-2-carboxamide derivative indicates its potential in noninvasively studying neuroinflammation. This application is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).
Safety And Hazards
Like many organic compounds, this compound could potentially be hazardous. Proper safety measures should be taken when handling it.
将来の方向性
特性
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15(13-16-11-12-23-14-16)21-20(22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRJFEWIZMVRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

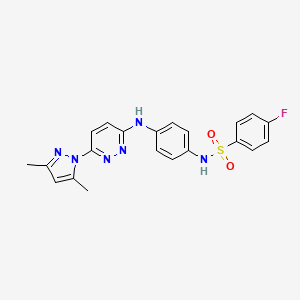
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)
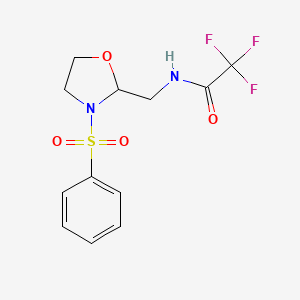
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)
![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
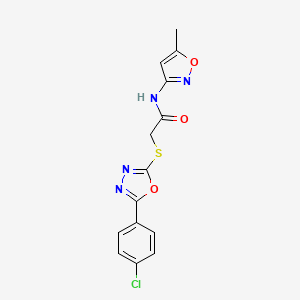
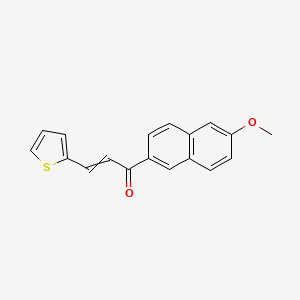
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
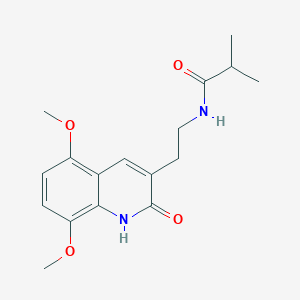
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
